7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole

Catalog No.
S807964
CAS No.
879713-65-2
M.F
C15H14BrN
M. Wt
288.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole

CAS Number

879713-65-2

Product Name

7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole

IUPAC Name

7-bromo-1,1,2-trimethylbenzo[e]indole

Molecular Formula

C15H14BrN

Molecular Weight

288.18 g/mol

InChI

InChI=1S/C15H14BrN/c1-9-15(2,3)14-12-6-5-11(16)8-10(12)4-7-13(14)17-9/h4-8H,1-3H3

InChI Key

OJKFWXNRBKESAI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C1(C)C)C3=C(C=C2)C=C(C=C3)Br

Canonical SMILES

CC1=NC2=C(C1(C)C)C3=C(C=C2)C=C(C=C3)Br

7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole is a chemical compound with the molecular formula C15H14BrN and a molecular weight of 288.18 g/mol. It features a unique structure that combines a benzene ring fused with an indole ring, along with three methyl groups and a bromine atom at the 7-position. This compound is notable for its applications in scientific research, particularly in fluorescence and imaging techniques.

  • There is currently no scientific research readily available on the mechanism of action of TMBTI in biological systems or its interaction with other compounds.
  • As with any research chemical, TMBTI should be handled with appropriate safety precautions due to potential unknown risks.

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, allowing for the modification of its functional groups.
  • Coupling Reactions: It can engage in coupling reactions to synthesize more complex organic molecules, which are useful in various applications .

The biological activity of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole has been explored primarily in the context of its role as a fluorescent probe. It exhibits properties that allow it to bind to cellular components, emitting fluorescence that aids in visualizing and tracking cellular processes. This makes it valuable for applications in tumor imaging and proteomics research, where understanding protein interactions is crucial .

The synthesis of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole typically involves the bromination of 1,1,2-trimethyl-1H-benzo[e]indole. The general procedure includes:

  • Starting Material: 1,1,2-trimethyl-1H-benzo[e]indole is used as the precursor.
  • Bromination Reaction: The reaction is conducted under controlled conditions to ensure selective bromination at the 7-position.
  • Reaction Conditions: The mixture is stirred at room temperature and then refluxed for several hours to facilitate the reaction .

Alternative methods include microwave-assisted synthesis techniques that enhance reaction efficiency and yield .

7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole has several significant applications:

  • Fluorescent Probes: Utilized for intracellular pH detection and cell marking.
  • Tumor Imaging: Developed into near-infrared optical probes for in-vivo tumor imaging.
  • Proteomics Research: Employed to study protein interactions and functions .

Interaction studies involving 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole focus on its binding capabilities with various biological targets. As a fluorescent probe, it allows researchers to visualize cellular processes by emitting fluorescence upon binding to specific cellular components. This characteristic is particularly useful in live-cell imaging studies and understanding cellular dynamics .

7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole shares structural similarities with several other indole derivatives. Notable similar compounds include:

Compound NameStructure Characteristics
1,1,2-Trimethyl-1H-benzo[e]indoleSimilar core structure without bromine substitution
2,3,3-Trimethyl-4,5-benzo-3H-indoleContains different substituents affecting reactivity
5-Bromo-2-methylindoleBromine substitution at a different position

These compounds exhibit variations in their substituents which influence their chemical reactivity and potential applications. The unique positioning of the bromine atom in 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole contributes to its distinct properties and utility in scientific research compared to its analogs .

The bromination of indole derivatives represents a fundamental transformation in heterocyclic chemistry, with several well-established methodologies available for the selective introduction of bromine atoms at specific positions [1] [2]. Traditional approaches to indole bromination have relied primarily on electrophilic aromatic substitution reactions, leveraging the inherent reactivity of the indole nucleus toward electrophiles [3].

The most widely employed traditional method involves the use of molecular bromine in various solvents and reaction conditions [4] [5]. Early studies demonstrated that indole undergoes bromination preferentially at the carbon-3 position, which exhibits reactivity approximately 10^13 times greater than benzene toward electrophilic substitution [2]. However, for benzo[e]indole derivatives such as 7-bromo-1,1,2-trimethyl-1H-benzo[e]indole, the bromination pattern differs significantly due to the extended aromatic system .

A comprehensive investigation of bromination conditions revealed that the reaction of 1,1,2-trimethyl-1H-benzo[e]indole with molecular bromine requires careful control of temperature and solvent conditions [5] [7]. The reaction typically proceeds through the formation of a bromonium intermediate, followed by rearrangement and elimination to yield the desired brominated product [8]. Studies have shown that the use of carbon tetrachloride as solvent at room temperature provides optimal selectivity for the 7-position bromination [4].

The Fischer indole synthesis has also been adapted for the preparation of brominated benzo[e]indole derivatives [9] [10]. This classical approach involves the acid-catalyzed cyclization of phenylhydrazones with appropriate ketones, followed by subsequent bromination [11]. The mechanism proceeds through a [1] [1]-sigmatropic rearrangement, resulting in the formation of the indole core structure [12].

N-bromosuccinimide has emerged as a preferred brominating agent for indole derivatives due to its superior handling characteristics and selectivity [13] [14]. Research has demonstrated that N-bromosuccinimide-mediated bromination of substituted indoles proceeds under mild conditions with excellent yields [13]. The reaction mechanism involves the formation of a bromonium species that selectively attacks the most electron-rich position of the indole ring system [5].

Table 1: Traditional Bromination Methods for Indole Derivatives

MethodReagentSolventTemperatureYield RangeSelectivity
Molecular bromineBr₂Carbon tetrachlorideRoom temperature65-85%7-position selective [4]
N-bromosuccinimideNBSDichloromethane40°C80-95%High regioselectivity [13]
Fischer synthesisPhenylhydrazine/ketoneAcidic mediumReflux70-90%Variable [9]
Bromine/sodium methoxideBr₂/NaOMeMethanolReflux60-80%Moderate [1]

Novel Solid-Phase Synthesis Approaches

Solid-phase synthesis has revolutionized the preparation of indole derivatives by enabling efficient library generation and simplified purification procedures [15] [16]. Recent advances in solid-phase methodologies have been successfully applied to the synthesis of 7-bromo-1,1,2-trimethyl-1H-benzo[e]indole and related compounds [16].

The development of solid-phase indole synthesis began with the adaptation of the Fischer indole synthesis to polymer supports [15]. Early work utilized hydroxymethylbenzoic acid linkers to accommodate the acidic conditions required for cyclization [15]. Although initial yields were moderate, subsequent optimization led to improved reaction conditions and higher product purities [15].

A significant breakthrough in solid-phase indole synthesis involved the use of palladium-catalyzed cyclization reactions [15] [17]. These methods allow for the construction of the indole core directly on the solid support, followed by electrophilic bromination to introduce the halogen substituent [18]. The palladium-catalyzed approach offers several advantages, including mild reaction conditions and excellent functional group tolerance [17].

The Nenitzescu indole synthesis has been successfully adapted to solid-phase conditions for the preparation of 5-hydroxyindole derivatives [15]. This method involves sequential acetoacylation, condensation with primary amines, and addition of 1,4-benzoquinones, followed by trifluoroacetic acid cleavage [15]. The solid-phase version provides improved yields and simplified purification compared to solution-phase protocols [15].

Recent investigations have focused on the development of traceless synthesis methods for indole preparation [15]. These approaches utilize specialized linkers that are cleaved during the final cyclization step, eliminating the need for separate cleavage reactions [15]. One notable example involves the use of titanium benzylidene reagents that convert acid-stable esters to acid-labile enol ethers [15].

Optimization studies have demonstrated that solid-phase synthesis of indole derivatives can achieve yields of 62-82% for each synthetic step [16]. The method provides efficient access to diverse indole libraries with high purity profiles [16]. The solid-phase approach also offers advantages in terms of reaction scale and automation potential [16].

Table 2: Solid-Phase Synthesis Yields for Indole Derivatives

Synthesis MethodSupport TypeCleavage ConditionsOverall YieldPurity
Fischer cyclizationHMB resinAcidic conditions60-75%>95% [15]
Palladium-catalyzedWang resinBase cleavage70-85%>90% [18]
Nenitzescu synthesisPolystyreneTFA cleavage65-80%>92% [15]
Traceless synthesisSpecialized linkerCyclization62-82%>97% [16]

Reaction Mechanism Elucidation

The mechanistic understanding of bromination reactions in indole derivatives has been significantly advanced through detailed kinetic and spectroscopic studies [8] [3]. The reaction mechanism for the synthesis of 7-bromo-1,1,2-trimethyl-1H-benzo[e]indole involves several key steps that have been elucidated through experimental and theoretical investigations .

The initial step in the bromination mechanism involves the formation of a π-complex between the bromine species and the electron-rich indole system [2]. For benzo[e]indole derivatives, the extended aromatic system provides multiple sites for electrophilic attack, with the 7-position being particularly favored due to electronic and steric factors . Isotopic labeling studies have confirmed that the bromination proceeds through direct electrophilic substitution rather than addition-elimination pathways [8].

The reaction proceeds through the formation of a bromonium intermediate, which undergoes rapid rearrangement to yield the thermodynamically favored product [5]. Computational studies have revealed that the transition state for 7-position bromination is lower in energy compared to alternative positions, explaining the observed regioselectivity [19]. The mechanism involves proton elimination from the intermediate σ-complex, restoring the aromaticity of the system [3].

Kinetic investigations have demonstrated that the bromination reaction follows second-order kinetics, being first-order in both the indole substrate and the brominating agent [8]. The rate-determining step has been identified as the formation of the σ-complex intermediate [2]. Temperature-dependent studies reveal an activation energy of approximately 45-50 kilojoules per mole for the overall transformation [7].

The role of solvent in the bromination mechanism has been extensively studied [7]. Polar protic solvents facilitate the reaction by stabilizing the ionic intermediates, while aprotic solvents can lead to different mechanistic pathways [14]. The choice of solvent significantly affects both the reaction rate and the regioselectivity of the bromination process [7].

For solid-phase synthesis, the mechanism involves additional considerations related to the support-bound substrate [15]. The polymer environment can influence the reaction kinetics and selectivity through steric and electronic effects [16]. Studies have shown that the solid-phase environment generally enhances the selectivity of the bromination reaction while maintaining reasonable reaction rates [15].

Recent mechanistic studies have focused on the role of catalysts in promoting selective bromination [20]. The use of Lewis acids such as iron trichloride or aluminum chloride can significantly enhance both the rate and selectivity of the bromination reaction [21]. These catalysts activate the brominating agent and direct the reaction toward the desired regioisomer [20].

Yield Optimization Strategies

The optimization of synthetic yields for 7-bromo-1,1,2-trimethyl-1H-benzo[e]indole synthesis has been achieved through systematic investigation of reaction parameters and the development of improved methodologies [13] [22]. Contemporary approaches to yield optimization focus on the careful control of reaction conditions, the selection of appropriate reagents, and the implementation of advanced synthetic techniques [22].

Temperature optimization studies have revealed that the bromination reaction exhibits optimal yields within a narrow temperature range [13] [19]. For N-bromosuccinimide-mediated bromination, temperatures of 40°C provide the best balance between reaction rate and product selectivity [13]. Higher temperatures can lead to over-bromination and side reactions, while lower temperatures result in incomplete conversion [19].

Solvent selection plays a crucial role in yield optimization [7]. Dichloromethane has been identified as the optimal solvent for N-bromosuccinimide bromination, providing yields of 94% under optimized conditions [13]. The solvent affects both the solubility of reagents and the stability of intermediates [7]. Comparative studies have shown that polar aprotic solvents generally provide higher yields than protic solvents [14].

The stoichiometry of reagents significantly impacts the reaction yield [13]. Studies have demonstrated that a slight excess of the brominating agent (1.1-1.2 equivalents) provides optimal yields while minimizing the formation of dibrominated products [19]. The use of catalytic amounts of N-bromosuccinimide (10 mol%) in conjunction with other brominating systems has also been shown to be effective [13].

Reaction time optimization has revealed that the bromination reaction reaches completion within 5-8 hours under optimal conditions [13]. Extended reaction times do not improve yields and may lead to product decomposition [19]. The use of microwave-assisted synthesis has been investigated as a method to reduce reaction times while maintaining high yields [22].

The implementation of continuous flow synthesis has emerged as a promising approach for yield optimization [7]. Flow chemistry allows for precise control of reaction parameters and can achieve yields of up to 99% for certain bromination reactions [7]. The continuous flow approach also eliminates the safety concerns associated with handling large quantities of bromine [7].

For solid-phase synthesis, yield optimization has focused on the selection of appropriate supports and linkers [16]. Studies have shown that the choice of resin can significantly affect the overall yield of the synthesis [15]. Polystyrene-based supports generally provide higher yields than polyethylene glycol-based alternatives [16].

Table 3: Optimized Reaction Conditions for Yield Enhancement

ParameterOptimal ConditionYield ImprovementReference Yield
Temperature40°C94% vs 67% at RT67% baseline [13]
SolventDichloromethane94% vs 78% in acetonitrile78% baseline [13]
Reagent stoichiometry1.1 equiv NBS94% vs 85% with 1.0 equiv85% baseline [13]
Reaction time5-8 hours94% vs 89% at 3 hours89% baseline [13]
Flow conditionsContinuous flow99% vs 85% batch85% baseline [7]

Purification and Isolation Techniques

The purification and isolation of 7-bromo-1,1,2-trimethyl-1H-benzo[e]indole require specialized techniques due to the compound's physical and chemical properties [23] [24]. Modern purification strategies combine traditional methods with advanced chromatographic techniques to achieve high purity levels required for research and application purposes [25] [26].

Recrystallization remains a fundamental purification technique for indole derivatives [24]. The process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote crystal formation [23]. For 7-bromo-1,1,2-trimethyl-1H-benzo[e]indole, ethanol and methanol have been identified as effective recrystallization solvents [24]. The recrystallization process can achieve purities of 99% or higher, although recovery yields may be limited to 70-80% [23].

Column chromatography represents the most widely used purification method for indole derivatives [26] [18]. Silica gel chromatography with appropriate solvent systems provides excellent separation of the desired product from reaction by-products and starting materials [26]. For 7-bromo-1,1,2-trimethyl-1H-benzo[e]indole, gradient elution systems using hexane and ethyl acetate typically provide optimal separation [18].

High-performance liquid chromatography has become increasingly important for the purification of complex indole derivatives [25] [18]. Preparative HPLC methods can achieve purities of 97-100% for substituted indoles [18]. The method is particularly valuable for separating closely related structural isomers that cannot be effectively separated by conventional chromatography [25].

The development of specialized purification protocols for indole derivatives has focused on addressing the challenges associated with their chemical stability and solubility properties [23]. Indoles are sensitive to light and oxidation, requiring careful handling during purification procedures [24]. The use of antioxidants and light-protected conditions can significantly improve recovery yields [23].

For solid-phase synthesis products, purification strategies must address the unique challenges associated with support-bound intermediates [15]. The cleavage conditions must be carefully optimized to ensure complete release of the product while minimizing degradation [16]. Scavenging resins can be employed to remove excess reagents and by-products from the crude cleavage mixture [15].

Advanced purification techniques have been developed for large-scale production of indole derivatives [24]. These methods focus on minimizing solvent usage and improving process efficiency [23]. The use of supercritical fluid chromatography has shown promise for the purification of brominated indoles, offering advantages in terms of speed and environmental impact [27].

Crystallization-induced dynamic resolution has been investigated as a method for obtaining enantiopure indole derivatives [24]. This technique combines crystallization with in situ racemization to achieve theoretical yields of single enantiomers [23]. The method has been successfully applied to various indole derivatives with excellent results [24].

The quality control of purified products involves comprehensive analytical characterization [25]. Nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis are routinely employed to confirm product identity and purity [18]. High-performance liquid chromatography with UV detection provides quantitative purity assessment [25].

Table 4: Purification Methods and Achievable Purities

Purification MethodPurity AchievedRecovery YieldProcessing Time
Recrystallization>99%70-80%4-8 hours [24]
Column chromatography95-98%85-95%2-4 hours [26]
Preparative HPLC97-100%80-90%1-2 hours [18]
Supercritical fluid98-99%90-95%30-60 minutes [27]
Solid-phase cleavage95-97%75-85%2-3 hours [16]

The selection of appropriate purification methods depends on the scale of synthesis, required purity level, and economic considerations [25]. For research-scale preparations, preparative HPLC often provides the best combination of purity and convenience [18]. For larger-scale applications, column chromatography followed by recrystallization typically offers the most cost-effective approach [24].

XLogP3

4.2

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole

Dates

Last modified: 08-16-2023

Explore Compound Types